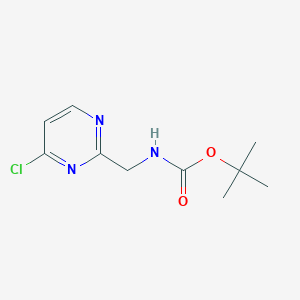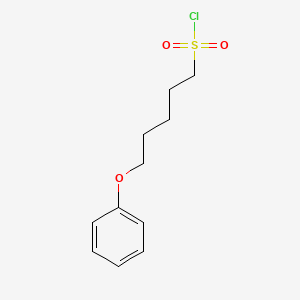
5-Phenoxypentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenoxypentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a phenoxypentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypentane-1-sulfonyl chloride typically involves the reaction of phenoxypentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{Phenoxypentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes to enhance efficiency and safety. For example, a continuous flow protocol using disulfides and thiols with 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed . This method allows for precise control over reaction parameters and improves safety by avoiding thermal runaway.
化学反応の分析
Types of Reactions
5-Phenoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used under basic conditions to form sulfonamides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by oxidation.
Sulfides: Formed by reduction.
科学的研究の応用
5-Phenoxypentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Applied in the production of agrochemicals and materials science.
作用機序
The mechanism of action of 5-Phenoxypentane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide bonds, which are crucial in many biological and chemical processes. The sulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
類似化合物との比較
Similar Compounds
Phenylsulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a smaller alkyl chain.
Tosyl Chloride: A widely used sulfonyl chloride with a toluene group.
Uniqueness
5-Phenoxypentane-1-sulfonyl chloride is unique due to its specific phenoxypentane structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic synthesis and pharmaceutical development .
特性
分子式 |
C11H15ClO3S |
|---|---|
分子量 |
262.75 g/mol |
IUPAC名 |
5-phenoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChIキー |
AQKXTNYHEALZFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


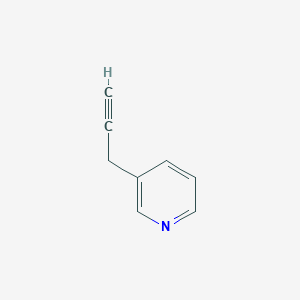
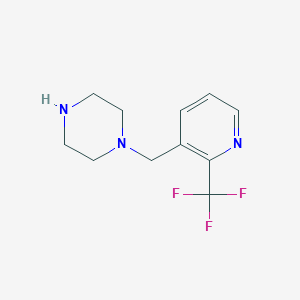
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
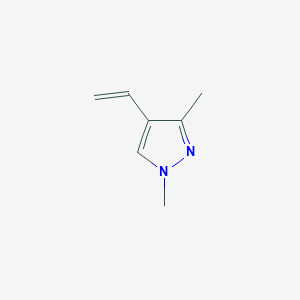
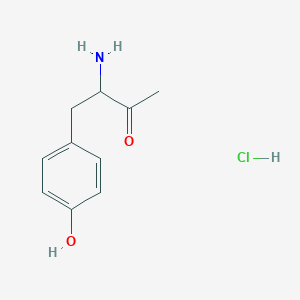
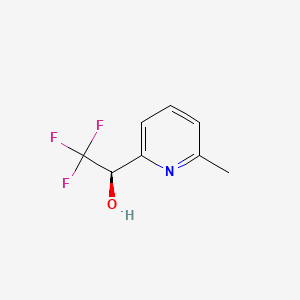
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)
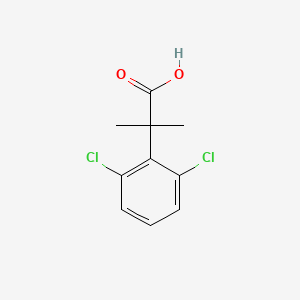
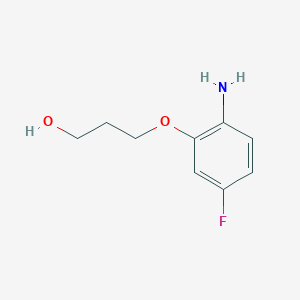
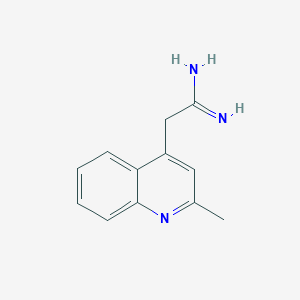
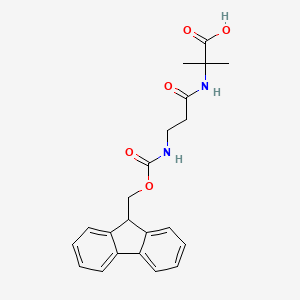
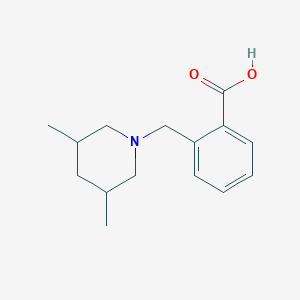
![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)
